molecular formula C26H27N3O5S B11660071 Ethyl 2-[({5-nitro-2-[(2-phenylethyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({5-nitro-2-[(2-phenylethyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11660071
M. Wt: 493.6 g/mol
InChI Key: ACXSUHJBMNXNDJ-UHFFFAOYSA-N
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Description

ETHYL 2-{5-NITRO-2-[(2-PHENYLETHYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a nitro group, an amino group, and an ethyl ester group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-NITRO-2-[(2-PHENYLETHYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid.

    Amidation: The amine is reacted with an appropriate carboxylic acid derivative to form the amide linkage.

    Cyclization: The benzothiophene ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-NITRO-2-[(2-PHENYLETHYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester group produces the carboxylic acid.

Scientific Research Applications

ETHYL 2-{5-NITRO-2-[(2-PHENYLETHYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-NITRO-2-[(2-PHENYLETHYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene core may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-{5-NITRO-2-[(2-PHENYLETHYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in drug development.

    Benzimidazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.

    Thiazole Derivatives: Thiazole-containing compounds are studied for their potential therapeutic applications.

The uniqueness of ETHYL 2-{5-NITRO-2-[(2-PHENYLETHYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 2-[[5-nitro-2-(2-phenylethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H27N3O5S/c1-2-34-26(31)23-19-10-6-7-11-22(19)35-25(23)28-24(30)20-16-18(29(32)33)12-13-21(20)27-15-14-17-8-4-3-5-9-17/h3-5,8-9,12-13,16,27H,2,6-7,10-11,14-15H2,1H3,(H,28,30)

InChI Key

ACXSUHJBMNXNDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NCCC4=CC=CC=C4

Origin of Product

United States

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